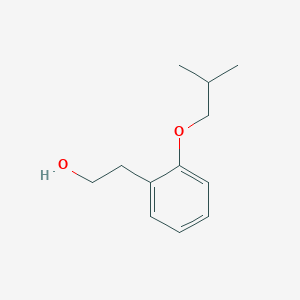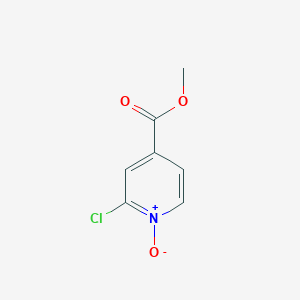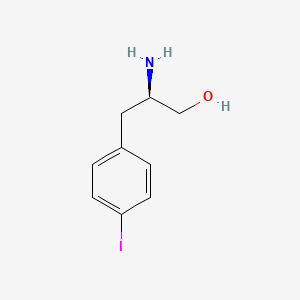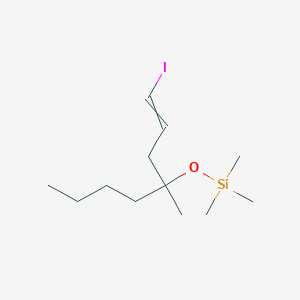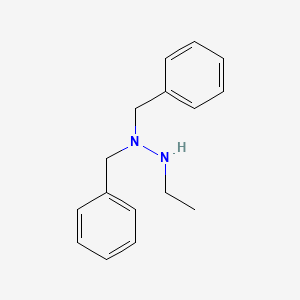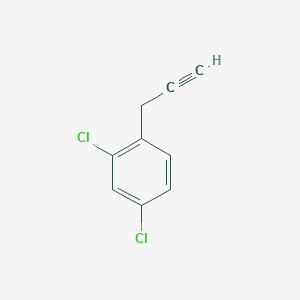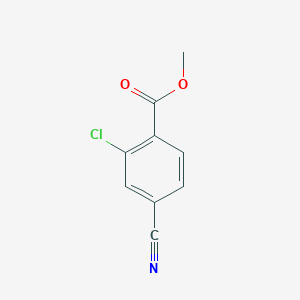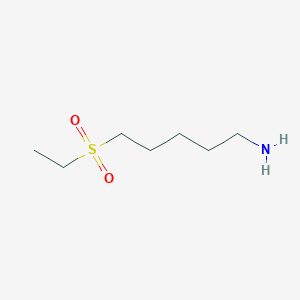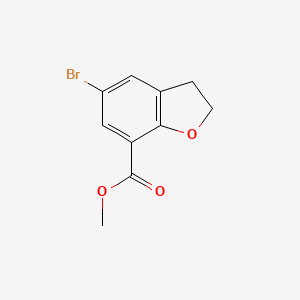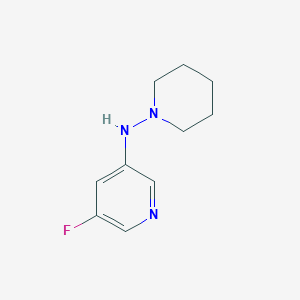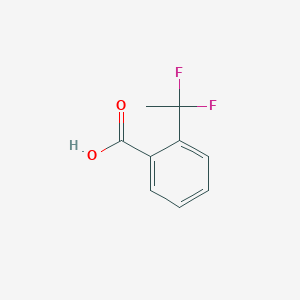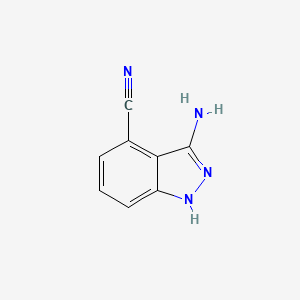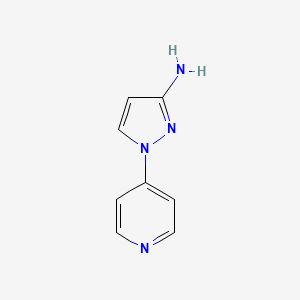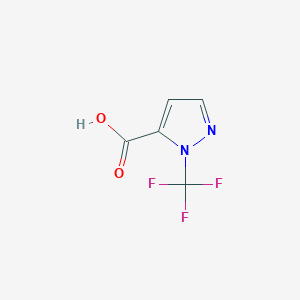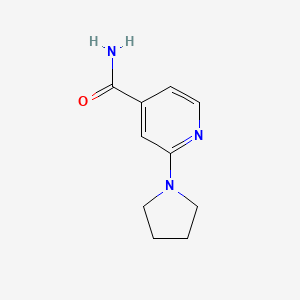
2-Pyrrolidin-1-ylisonicotinamide
概要
説明
“2-Pyrrolidin-1-ylisonicotinamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This structure allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .科学的研究の応用
Pyrrolidine and its derivatives are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
-
Antimicrobial Activity : Pyrrolidine derivatives have been found to exhibit antimicrobial activity . The specific mechanisms of action can vary, but they often involve disrupting the function of essential proteins in the microbial cells.
-
Anticancer Activity : Some pyrrolidine derivatives have shown potential as anticancer agents . They may work by interfering with the replication of cancer cells or inducing apoptosis (programmed cell death).
-
Anti-inflammatory Activity : Pyrrolidine derivatives can also have anti-inflammatory effects . They may work by inhibiting the production of pro-inflammatory cytokines or other signaling molecules involved in inflammation.
-
Antidepressant Activity : Some pyrrolidine derivatives have been studied for their potential as antidepressants . They may work by modulating the activity of neurotransmitters in the brain.
-
Anti-HCV Activity : Pyrrolidine derivatives have been investigated for their potential to treat Hepatitis C Virus (HCV) infections . They may inhibit the replication of the virus or interfere with its life cycle.
-
Drug Discovery : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
-
Antimicrobial Activity : Pyrrolidine derivatives have been found to exhibit antimicrobial activity . The specific mechanisms of action can vary, but they often involve disrupting the function of essential proteins in the microbial cells.
-
Anticancer Activity : Some pyrrolidine derivatives have shown potential as anticancer agents . They may work by interfering with the replication of cancer cells or inducing apoptosis (programmed cell death).
-
Anti-inflammatory Activity : Pyrrolidine derivatives can also have anti-inflammatory effects . They may work by inhibiting the production of pro-inflammatory cytokines or other signaling molecules involved in inflammation.
-
Antidepressant Activity : Some pyrrolidine derivatives have been studied for their potential as antidepressants . They may work by modulating the activity of neurotransmitters in the brain.
-
Anti-HCV Activity : Pyrrolidine derivatives have been investigated for their potential to treat Hepatitis C Virus (HCV) infections . They may inhibit the replication of the virus or interfere with its life cycle.
-
Drug Discovery : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDNLIPOHCUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylisonicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

